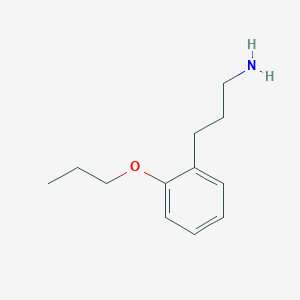

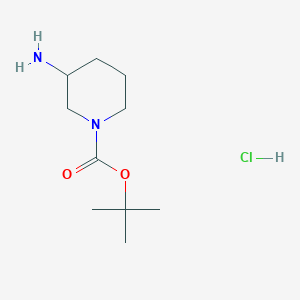

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Vue d'ensemble

Description

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are closely related to the compound . These derivatives are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and protein kinase inhibitors .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives involves multiple steps, starting from readily available reagents. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield reaching 80.2% . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods highlight the versatility and efficiency of synthesizing tert-butyl piperidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography . For example, the crystal and molecular structure of a tert-butyl piperidine derivative was determined to crystallize in the monoclinic space group P21/c, with intramolecular hydrogen bonds stabilizing the structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Tert-butyl piperidine derivatives undergo various chemical reactions. For instance, tert-butyl aminocarbonate can rapidly acylate amines in both organic and aqueous solutions . Additionally, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates can be synthesized stereoselectively and can undergo the Mitsunobu reaction to afford trans isomers . These reactions demonstrate the reactivity and potential applications of tert-butyl piperidine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups can hinder close approach of neighboring molecules, affecting properties like solubility and melting point . The conformation of the piperidine ring is also affected by substituents, as seen in the downfield shift of the methyl proton NMR signal due to interactions between axial hydroxyl and methyl groups . These properties are important for understanding the behavior of these compounds in various environments and applications.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is a versatile compound used in various chemical syntheses. Its derivatives have been synthesized and utilized for multiple applications, such as:

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

- An efficient synthesis process involving multiple steps like SN2 substitution and oxidation has been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an essential intermediate in protein tyrosine kinase Jak3 inhibitor—CP-690550 production (Chen Xin-zhi, 2011).

Formation of Piperidine Derivatives

- Reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone led to the formation of corresponding tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon treatment with triethylsilane and anhydrous BiBr3 underwent high stereoselectivity cyclization into cis-isomers of N-Boc piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Use in Enantioselective Fluorescence Sensing

- The compound has been used in the synthesis of highly fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols, proving its utility in analytical chemistry applications (Shuanglong Liu, J. P. C. Pestano & C. Wolf, 2008).

Development of Chiral Auxiliaries and Dipeptide Synthesis

- Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared and used as chiral auxiliaries and as a chiral Aib building block in dipeptide synthesis, showing the compound's potential in complex organic synthesis and chirality-based applications (A. Studer, T. Hintermann & D. Seebach, 1995).

Mécanisme D'action

Target of Action

It’s worth noting that related compounds have been found to disrupt specific protein-protein interactions .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to related compounds, which have been found to exhibit micromolar potency and high ligand efficiency .

Result of Action

Related compounds have been found to disrupt specific protein-protein interactions, which could potentially lead to various cellular effects .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection .

Propriétés

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNAVVRRZJQGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590436 | |

| Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000796-62-2 | |

| Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopiperidine hydrochloride, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)